
2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three nitrogen and two oxygen atoms. This compound has been synthesized using various methods and has been studied extensively for its potential applications in different fields.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is not yet fully understood. However, it has been suggested that the compound's antimicrobial activity may be due to its ability to disrupt the cell membrane of microorganisms. Its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been reported to possess anti-inflammatory activity, which makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole in lab experiments include its easy synthesis, high purity, and yield. However, one of the limitations of using this compound is its potential toxicity, which makes it necessary to handle with care.
Orientations Futures
There are several future directions for the research on 2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole. One of the potential areas of research is the development of new drugs for the treatment of oxidative stress-related diseases. Another area of research is the investigation of the compound's potential as an anticancer agent. Furthermore, the compound's potential as an anti-inflammatory agent and its mechanism of action can be further studied to develop new drugs for the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has been achieved through different methods, including the reaction of 2,5-dimethylphenyl hydrazine and 2,2,2-trifluoroacetylacetone in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylphenyl hydrazine and trifluoroacetic anhydride in the presence of a catalyst. These methods have been reported to yield the desired compound with high purity and yield.
Applications De Recherche Scientifique
2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has been studied for various scientific research applications. It has been found to possess significant antimicrobial activity against various microorganisms, including bacteria and fungi. This compound has also been reported to exhibit potent antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C11H9F3N2O |
|---|---|
Poids moléculaire |
242.2 g/mol |
Nom IUPAC |
2-(2,5-dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H9F3N2O/c1-6-3-4-7(2)8(5-6)9-15-16-10(17-9)11(12,13)14/h3-5H,1-2H3 |
Clé InChI |
YDQIXPYACWTREN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)C(F)(F)F |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



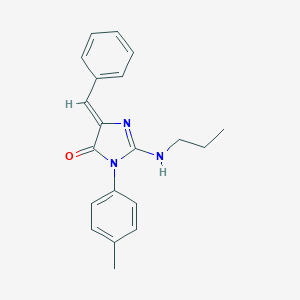

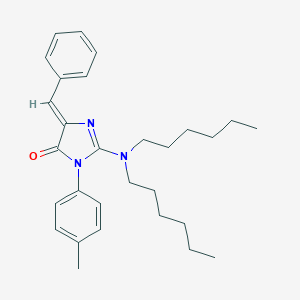

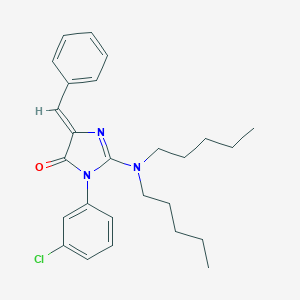



![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
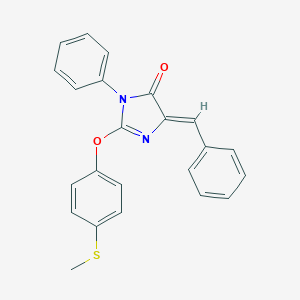
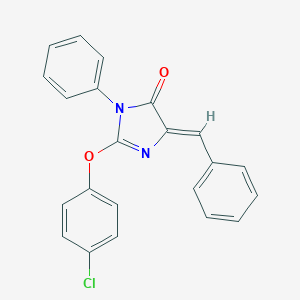
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)
